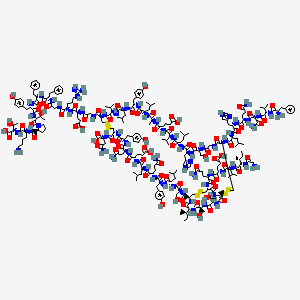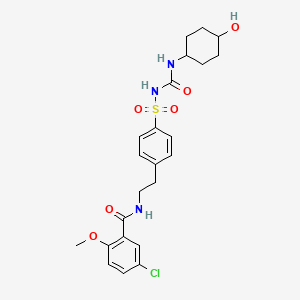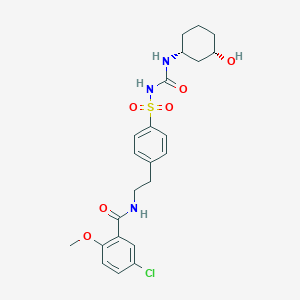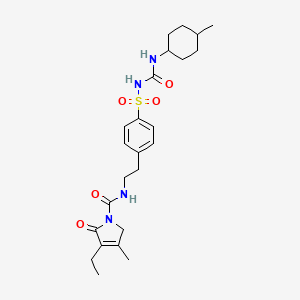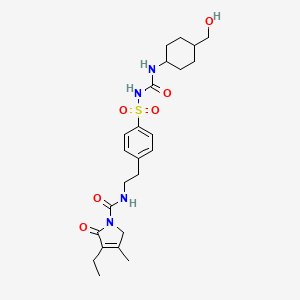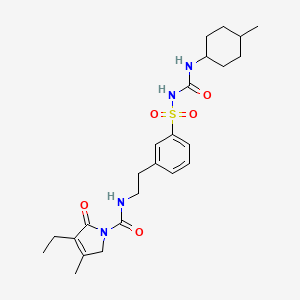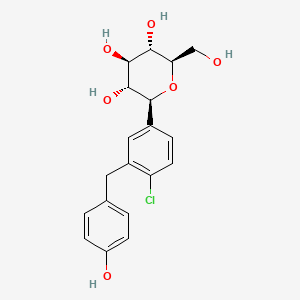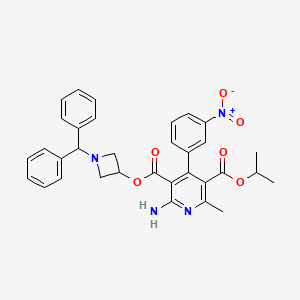
Dehydro Azelnidipine
説明
Dehydro Azelnidipine is a derivative of Azelnidipine , a dihydropyridine calcium channel blocker. It is used as an antihypertensive treatment . Azelnidipine is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .
Chemical Reactions Analysis
Azelnidipine undergoes first-pass hepatic metabolism and is metabolized by hepatic cytochrome P450 (CYP) 3A4 . It does not have an active metabolite product . Information specific to Dehydro Azelnidipine’s chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
Azelnidipine is widely bound to human plasma proteins (90%–91%) . In a Chinese study examining the pharmacokinetics of the drug, the volume of distribution was found to be 1749 +/- 964 . Unfortunately, specific physical and chemical properties of Dehydro Azelnidipine were not found in the search results.
科学的研究の応用
Pharmacokinetics and Clinical Efficacy in Chinese Patients
Azelnidipine, a third-generation, long-acting dihydropyridine calcium channel antagonist, has shown effective antihypertensive effects in patients with essential hypertension. Clinical studies in Chinese patients have demonstrated significant reductions in blood pressure, comparable to other antihypertensive drugs. Additionally, azelnidipine exhibits cardiovascular protective effects, such as anti-oxidative action and improvement in systolic and diastolic function (Chen, Zhang, Luo, & Zhang, 2015).
Cardiovascular and Sympathetic Responses
Azelnidipine has been shown to attenuate cardiovascular and sympathetic responses to stress in genetically hypertensive rats. Its action may be mediated by the inhibition of the sympathetic nervous system, suggesting its potential use in managing hypertension and stress-related cardiovascular conditions (Nakamoto et al., 2007).
Antioxidant Effects
A study focusing on the antioxidant activity of azelnidipine in cultured human arterial endothelial cells under oxidative stress found that azelnidipine has a potent antioxidative effect. This could be clinically beneficial when combined with its long-lasting antihypertensive action (Shinomiya et al., 2004).
Effects on Glucose Tolerance and Metabolic Disorders
Research suggests that azelnidipine could improve insulin resistance and glucose tolerance, potentially by inhibiting sympathetic nerve activity. Its anti-inflammatory and antioxidative effects make it a suitable antihypertensive agent for patients with glucose intolerance and metabolic disorders (Shimada, Miyauchi, & Daida, 2015).
Role Against Atherosclerosis
Azelnidipine shows potential in protecting against atherosclerosis by suppressing monocyte chemoattractant protein-1 overexpression in endothelial cells. This novel aspect of azelnidipine could be beneficial in managing cardiovascular diseases (Matsui, Yamagishi, Nakamura, & Inoue, 2006).
Bioavailability and Pharmacological Profiles
Studies have been conducted to improve the bioavailability of azelnidipine, including formulation of gastro retentive tablets to enhance its bioavailability and effectiveness in treatment. The pharmacological profile of azelnidipine suggests its utility as a new generation calcium antagonist (Gaikwad & Avari, 2019).
Method Development and Validation for Quantification
Research has been conducted to develop and validate methods for the quantification of azelnidipine, enhancing the accuracy and reliability of its measurement in clinical settings (Richards M et al., 2022).
Safety And Hazards
将来の方向性
Azelnidipine has been found to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance . It is currently being studied for post-ischemic stroke management . As for Dehydro Azelnidipine, specific future directions were not found in the search results.
特性
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Azelnidipine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



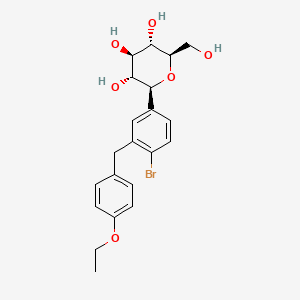
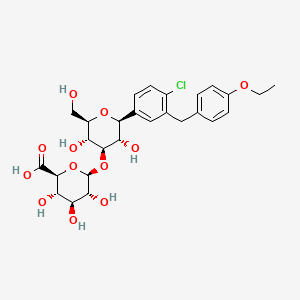


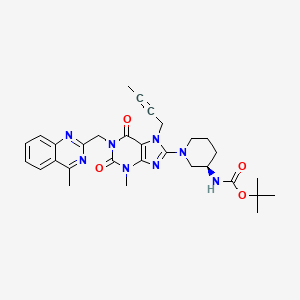
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
